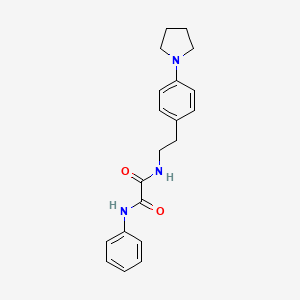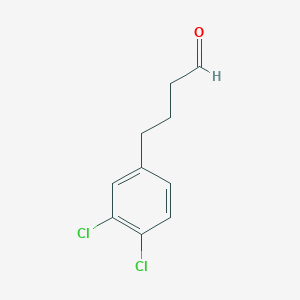
4-(3,4-Dichlorophenyl)butanal
Overview
Description
“4-(3,4-Dichlorophenyl)butanal” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography and density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies can be recorded at the same level of theory .Scientific Research Applications
Analytical Methods and Detection
- 4-(3,4-Dichlorophenyl)butanal is detectable in various mediums using specialized analytical techniques. A high-performance liquid chromatography (HPLC) method has been established for its determination in rat plasma, demonstrating its utility in pharmacokinetic studies and drug development (Bu Xiu, 2004).
Environmental Monitoring
- This compound is significant in environmental monitoring, especially in the study of antifouling agents in marine sediments. It's often analyzed alongside other related compounds, indicating its relevance in assessing environmental contamination and degradation products (Gatidou et al., 2004).
Synthesis of Bioactive Compounds
- This compound is used in the synthesis of heterocyclic compounds with potential biological activity. Its reactions with various agents lead to the creation of new compounds, some of which have shown antimicrobial and antifungal activities (Sayed et al., 2003).
Drug Development and Synthesis
- It's involved in the development of novel therapeutic agents, as seen in the synthesis of chiral benzylic alcohols for pharmaceutical use (Quallich & Woodall, 1992).
Solubility Studies
- The solubility of this compound in various solvents has been investigated, providing essential data for its purification processes and formulation in pharmaceuticals (Wang et al., 2008).
Chemical Degradation and Environmental Impact
- Studies on the degradation of similar chlorophenols provide insights into the environmental impact and degradation mechanisms of this compound, particularly in water treatment and pollution control processes (Chia et al., 2004).
Molecular Docking and Pharmacological Studies
- Molecular docking and vibrational studies of compounds structurally similar to this compound aid in understanding its potential pharmacological applications and interactions with biological molecules (Vanasundari et al., 2018).
Photocatalytic Degradation in Environmental Applications
- The photocatalytic degradation of chlorophenol derivatives, a chemical class to which this compound belongs, is an area of research with implications for environmental cleanup and water treatment processes (Kim & Choi, 2005).
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQRSFHPGMSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

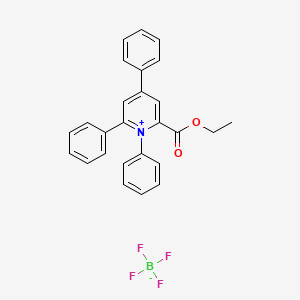
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)
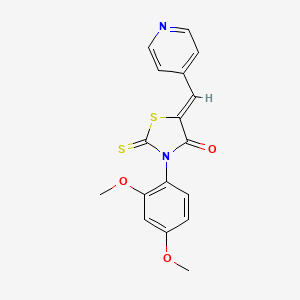

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
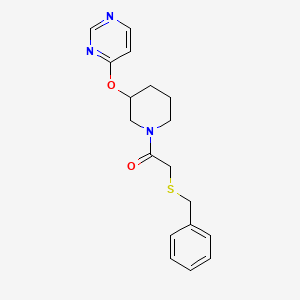
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)


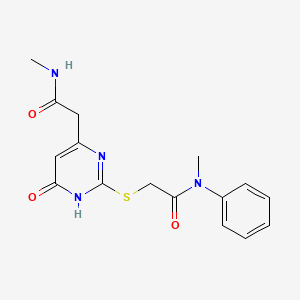
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)
![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)
